4-[(4-Formylphenoxy)methyl]benzonitrile
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Overview
Description
4-[(4-Formylphenoxy)methyl]benzonitrile is an organic compound belonging to the family of benzonitriles. It is characterized by the presence of a formyl group and a benzonitrile group connected through a phenoxy methyl linkage. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Formylphenoxy)methyl]benzonitrile typically involves the reaction of 4-formylphenol with 4-chloromethylbenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Formylphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenoxy methyl linkage can undergo nucleophilic substitution reactions, where the phenoxide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 4-[(4-Carboxyphenoxy)methyl]benzonitrile.
Reduction: 4-[(4-Formylphenoxy)methyl]benzylamine.
Substitution: Various substituted phenoxy methyl benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-[(4-Formylphenoxy)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The benzonitrile group can participate in π-π interactions with aromatic residues, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromo-3-formylphenoxy)methyl]benzonitrile
- 4-[(4-Cyanophenoxy)methyl]benzonitrile
- 4-[(4-Methoxyphenoxy)methyl]benzonitrile
Uniqueness
4-[(4-Formylphenoxy)methyl]benzonitrile is unique due to the presence of both a formyl group and a benzonitrile group, which confer distinct reactivity and binding properties. This combination allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-[(4-formylphenoxy)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-9-12-1-3-14(4-2-12)11-18-15-7-5-13(10-17)6-8-15/h1-8,10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPVPNWZUFRDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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